molecular formula C14H20ClNO2 B15064692 tert-Butyl 2-(2-chloroethyl)benzylcarbamate

tert-Butyl 2-(2-chloroethyl)benzylcarbamate

Cat. No.: B15064692
M. Wt: 269.77 g/mol
InChI Key: YLHYSLANGKMQKI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-chloroethyl)benzylcarbamate: is an organic compound with the molecular formula C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-chloroethyl)benzylcarbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethylamine hydrochloride to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-chloroethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted carbamates with various functional groups.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-chloroethyl)benzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Medicine: It is used as a building block for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and other industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-chloroethyl)benzylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(2-chloroethyl)benzylcarbamate is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions. Its chloroethyl group provides a site for nucleophilic substitution, while the benzyl group offers opportunities for oxidation and reduction reactions .

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

tert-butyl N-[[2-(2-chloroethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-7-5-4-6-11(12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17)

InChI Key

YLHYSLANGKMQKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CCCl

Origin of Product

United States

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